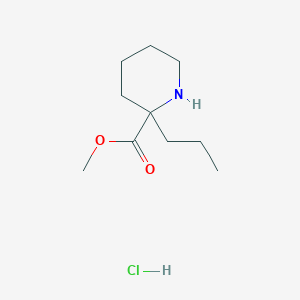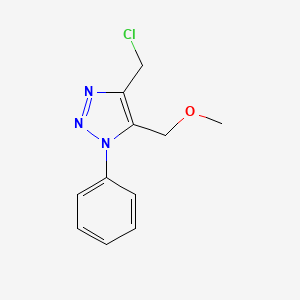![molecular formula C10H11Cl2N3 B1455729 1-[(2-Chlorphenyl)methyl]-1H-imidazol-2-amin-Hydrochlorid CAS No. 1311315-39-5](/img/structure/B1455729.png)
1-[(2-Chlorphenyl)methyl]-1H-imidazol-2-amin-Hydrochlorid
Übersicht
Beschreibung
“1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-39-5 . It has a molecular weight of 244.12 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 .Wissenschaftliche Forschungsanwendungen
Medizin: Anästhetische und analgetische Anwendungen
Diese Verbindung ist eng mit Ketamin verwandt, das als Anästhetikum und Analgetikum in der Human- und Veterinärmedizin eingesetzt wird . Die Struktur der Verbindung ermöglicht ihre Verwendung bei der Synthese von Ketamin, was ihr Potenzial für den medizinischen Einsatz zur Schmerzlinderung und Sedierung während chirurgischer Eingriffe unterstreicht.
Pharmakologie: Medikamentenentwicklung und -synthese
In der Pharmakologie dient die Verbindung als Vorläufer bei der Synthese von Ketamin, einem Medikament mit zahlreichen pharmakologischen Anwendungen . Ihre Rolle bei der Medikamentenentwicklung ist entscheidend, insbesondere bei der Entwicklung von Pharmazeutika zur Behandlung von Erkrankungen wie Depression, chronischen Schmerzen und in einigen Fällen von Substanzabhängigkeit.
Landwirtschaft: Veterinärmedizin
Aufgrund ihrer Beziehung zu Ketamin könnte diese Verbindung Anwendungen in der Veterinärmedizin finden. Sie könnte bei der Entwicklung von Tierarzneimitteln eingesetzt werden, die die anästhetischen und analgetischen Eigenschaften von Ketamin erfordern, insbesondere bei großen Tieren während chirurgischer Eingriffe .
Materialwissenschaft: Chemische Synthese und Analyse
Die chemische Struktur der Verbindung deutet auf ihre Nutzbarkeit in der Materialwissenschaft hin, insbesondere bei der Synthese neuer Materialien oder Chemikalien. Ihre Reaktivität könnte genutzt werden, um Polymere oder andere komplexe Materialien mit spezifischen gewünschten Eigenschaften herzustellen .
Umweltwissenschaften: Analytische Chemie
In den Umweltwissenschaften könnte die Verbindung in der analytischen Chemie verwendet werden, um neue Methoden zur Erkennung von Stoffen oder Schadstoffen zu entwickeln. Ihre chemische Reaktivität könnte es ihr ermöglichen, an bestimmte Umweltkontaminanten zu binden, was bei ihrer Identifizierung und Messung hilfreich ist .
Biochemie: Forschung zur Neurotransmission
Biochemisch könnte die Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit Ketamin, das mit NMDA-Rezeptoren im Gehirn interagiert, in der Forschung zur Neurotransmission eingesetzt werden. Dies könnte Einblicke in die Behandlung neurologischer Störungen oder die Entwicklung neuer psychoaktiver Medikamente liefern .
Chemieunterricht: Lehre von Synthesetechniken
Diese Verbindung kann auch im Bildungswesen eingesetzt werden, insbesondere in Chemie-Kursen, die sich auf Synthesetechniken konzentrieren. Ihre Rolle bei der Synthese von Ketamin kann als praktisches Beispiel für chemische Transformationsprozesse dienen .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, are known to interact with a wide range of targets due to their diverse pharmacological effects .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a lipid-soluble molecule with a dissociation constant near to physiological ph . These properties could influence its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been associated with a wide range of biological and clinical applications .
Biochemische Analyse
Biochemical Properties
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can alter metabolic processes by interacting with key enzymes and proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in alterations in cellular processes and functions, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride within cells and tissues are essential for its activity and function. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall effectiveness in modulating cellular processes .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGUYXEVMGZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)


![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)


![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)
